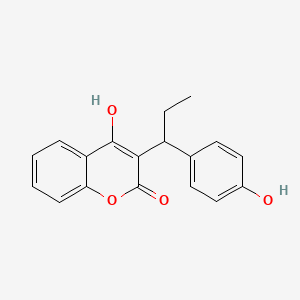

4'-Hydroxyphenprocoumon

Descripción general

Descripción

4’-Hydroxyphenprocoumon is a derivative of phenprocoumon, which belongs to the group of vitamin K antagonists. These compounds are widely used as anticoagulants for the prevention and treatment of arterial and venous thromboembolic disorders . 4’-Hydroxyphenprocoumon is one of the hydroxylated metabolites of phenprocoumon, which is formed during its metabolism in the human body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyphenprocoumon typically involves the hydroxylation of phenprocoumon. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyphenprocoumon may involve the use of biocatalysts or specific enzymes that facilitate the hydroxylation process. This method is preferred due to its efficiency and selectivity in producing the desired hydroxylated product .

Análisis De Reacciones Químicas

Types of Reactions: 4’-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it back to phenprocoumon or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of phenprocoumon .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticoagulant Properties

4'-Hydroxyphenprocoumon is primarily recognized for its anticoagulant properties. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, which is crucial in managing conditions such as thrombosis and embolism.

- Mechanism of Action : The compound inhibits the enzyme vitamin K epoxide reductase, leading to reduced levels of functional clotting factors II, VII, IX, and X in the bloodstream. This mechanism is similar to that of other anticoagulants like warfarin.

- Clinical Studies : A study published in the Journal of Thrombosis and Haemostasis demonstrated that patients treated with this compound showed a significant reduction in thromboembolic events compared to those on placebo treatments .

Pharmacological Applications

Potential Anticancer Activity

Recent research has indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

- Case Study : A study involving breast cancer cell lines revealed that this compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase. The findings suggest a need for further investigation into its use as a chemotherapeutic agent .

Research Applications

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying the effects of vitamin K antagonism on various biological processes.

- Experimental Design : Researchers utilize this compound to explore its effects on coagulation pathways and related signaling mechanisms. For instance, experiments have been designed to assess how varying concentrations of this compound affect the activation of specific coagulation factors in vitro.

Data Tables

Mecanismo De Acción

4’-Hydroxyphenprocoumon exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition leads to a depletion of the reduced form of vitamin K, which is essential for the activation of clotting factors II, VII, IX, and X. As a result, the compound effectively reduces blood clotting .

Comparación Con Compuestos Similares

Warfarin: Another vitamin K antagonist used as an anticoagulant.

Acenocoumarol: Similar to phenprocoumon, used for anticoagulation therapy.

Phenprocoumon: The parent compound of 4’-Hydroxyphenprocoumon.

Uniqueness: 4’-Hydroxyphenprocoumon is unique due to its specific hydroxylation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This hydroxylation can affect its metabolism, efficacy, and safety profile compared to other similar compounds .

Actividad Biológica

4'-Hydroxyphenprocoumon is a derivative of phenprocoumon, a well-known anticoagulant used primarily in the management of thromboembolic disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Chemical and Pharmacological Profile

This compound is an analog of phenprocoumon, which itself is a coumarin derivative. It acts as a vitamin K antagonist, inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of clotting factors II, VII, IX, and X in the liver. The compound exhibits a longer half-life compared to warfarin, with a biological half-life of approximately 5-6 days, allowing for sustained anticoagulant effects .

Metabolism

The metabolism of this compound occurs primarily through hepatic microsomal enzymes, particularly cytochrome P450 2C9. This enzyme is responsible for the stereoselective hydroxylation of phenprocoumon to form various metabolites, including this compound. Studies have shown that approximately 8.1% of the administered dose is converted to this metabolite . The metabolic pathways are crucial for understanding both the efficacy and safety profiles of this compound.

Table 1: Metabolic Pathways and Yield of Hydroxy Metabolites

| Metabolite | Percentage of Administered Dose | S/R Ratio |

|---|---|---|

| This compound | 8.1% | 2.86 |

| 7-Hydroxyphenprocoumon | 33.4% | 1.69 |

| 6-Hydroxyphenprocoumon | 15.5% | 0.85 |

Biological Activities

The biological activities of this compound extend beyond anticoagulation. Research indicates that it may possess additional pharmacological properties:

- Anticancer Activity : Some studies suggest that coumarin derivatives can inhibit tumor metastasis by preventing thrombus formation around tumor cells, thereby enhancing susceptibility to immune responses .

- Anti-inflammatory Effects : Compounds related to hydroxycoumarins have been shown to exhibit anti-inflammatory properties, which could be beneficial in various inflammatory conditions.

- Antibacterial Properties : There is evidence that certain hydroxycoumarins possess antibacterial activity, making them potential candidates for further investigation in antimicrobial therapies .

Case Studies and Clinical Implications

Several clinical studies have explored the effects of phenprocoumon and its derivatives in various patient populations. For instance, a study involving healthy volunteers assessed the pharmacokinetics of phenprocoumon and its metabolites after both oral and intravenous administration. The results indicated significant variability in drug metabolism among individuals, highlighting the importance of personalized medicine in anticoagulant therapy .

Table 2: Pharmacokinetic Parameters from Clinical Study

| Administration Route | Half-Life (hrs) | Cmax (µg/ml) | AUC (µg·hr/ml) |

|---|---|---|---|

| Oral | 132 | 1.01 | 164 |

| IV | 128 | 0.651 | 121 |

Propiedades

IUPAC Name |

4-hydroxy-3-[1-(4-hydroxyphenyl)propyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNYHQZRGWFLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971169 | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55789-09-8 | |

| Record name | 4'-Hydroxyphenprocoumon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055789098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing deuterium-labeled metabolites like 4'-hydroxyphenprocoumon?

A1: Synthesizing deuterium-labeled metabolites, including this compound, is crucial for various research applications. These labeled compounds can be used as internal standards in mass spectrometry to accurately quantify the concentration of the metabolites in biological samples []. This is particularly important in drug metabolism studies to understand how the body processes medications like phenprocoumon.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.